
3-(2-Furyl)-propanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Furyl)-propanoic acid tert-butyl ester, also known as 2-Furyl-3-butyric acid tert-butyl ester (2F-3B-TBE), is a synthetic organic compound that has been used in a variety of scientific research applications. 2F-3B-TBE is a colorless liquid with a boiling point of 176°C and a molecular weight of 222.37 g/mol. It is a tertiary amide of the 2-furyl group and the 3-butyric acid group. It is a relatively new compound that has been increasingly used in research due to its unique properties.
Aplicaciones Científicas De Investigación
2F-3B-TBE has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe in the study of enzyme kinetics and as a model compound in the study of the thermodynamics of solvation. Additionally, it has been used as a substrate in the study of enzyme inhibition and as a ligand in the study of protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2F-3B-TBE is not fully understood. However, it is believed to be related to its ability to form hydrogen bonds with the active sites of enzymes, thus altering their activity. Additionally, it is thought to interact with the active sites of proteins, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-3B-TBE are not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been shown to have an anti-inflammatory effect in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2F-3B-TBE in laboratory experiments is its relatively low cost and easy availability. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that it is a relatively new compound and its effects are not fully understood. Therefore, it is important to exercise caution when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2F-3B-TBE. These include further studies into its mechanism of action, its potential therapeutic applications, and its potential use as a fluorescent probe in biological systems. Additionally, further research into its structure-activity relationships, its potential as a building block in pharmaceutical synthesis, and its potential uses in the study of enzyme inhibition and protein-ligand interactions would be beneficial.
Métodos De Síntesis
2F-3B-TBE can be synthesized from the reaction of 2-furylacetic acid and tert-butyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent, such as methanol or ethanol, and heated to a temperature of around 70°C. The reaction proceeds via an SN2 pathway, and the resulting product is a tertiary amide of the 2-furyl group and the 3-butyric acid group.
Propiedades
IUPAC Name |
tert-butyl 3-(furan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNZHGQSEKFPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

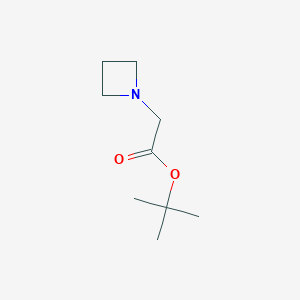


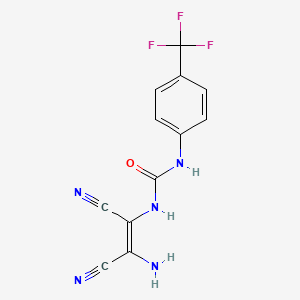


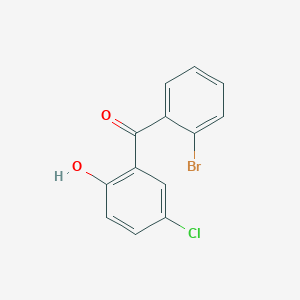
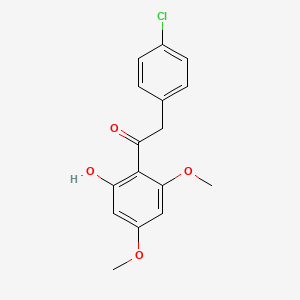

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)
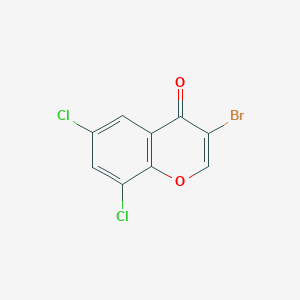

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)
